Betamix

Description

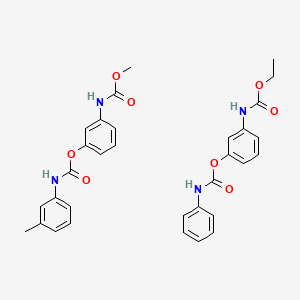

Structure

2D Structure

Properties

CAS No. |

8074-50-8 |

|---|---|

Molecular Formula |

C32H32N4O8 |

Molecular Weight |

600.6 g/mol |

IUPAC Name |

[3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |

InChI |

InChI=1S/2C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2;1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,19)(H,18,20);3-11H,2H2,1H3,(H,17,20)(H,18,19) |

InChI Key |

RJOOTDIYJNEGLP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2.CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2.CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |

Other CAS No. |

8074-50-8 |

Synonyms |

betamix |

Origin of Product |

United States |

Mechanistic Investigations of Betamix at the Biological Interface

Elucidation of Molecular Interaction Pathways with Photosynthetic Apparatus

The primary target of Betamix is Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. wikipedia.org This complex is responsible for the light-dependent reactions of photosynthesis, specifically water oxidation and the reduction of plastoquinone. wikipedia.org Photosynthesis inhibitor herbicides, including the components of this compound, disrupt this process by binding to specific sites within the PSII complex. umn.edu

Binding Site Characterization within Photosystem II Complexes

The inhibitory action of this compound originates from its competitive binding to the Q_B_ binding site located on the D1 protein, a core subunit of the PSII reaction center. nih.govunl.edunih.gov This site is normally occupied by plastoquinone (PQ), a mobile electron carrier. unl.edu Herbicides targeting this site effectively block the binding of plastoquinone, thereby interrupting the photosynthetic electron flow. unl.edu

The Q_B_ binding niche is a well-defined pocket formed primarily by residues of the D1 protein. scienceopen.com High-resolution structural studies of PSII have provided insights into the key interactions within this site. Although a crystal structure with this compound itself is not detailed, analysis of similar PSII-inhibiting herbicides reveals common binding features. For instance, the herbicide terbutryn binds to the Q_B_ site via hydrogen bonds. nih.gov The keto-oxygen atoms of the native plastoquinone head group typically form hydrogen bonds with the hydroxyl group of D1-Ser264 and the side chain of D1-His215. scienceopen.com Herbicides like those in this compound mimic these interactions, competing with plastoquinone for this binding pocket. nih.gov

This table is generated based on structural data of the Photosystem II Q_B_ binding site.

Structural Dynamics of Target Macromolecules Upon Interaction

The interaction prevents the doubly reduced and protonated Q_B_ from leaving its binding site, which is a necessary step for it to be replaced by a new plastoquinone molecule from the membrane pool. scienceopen.com This effectively stalls the electron transfer process. The Q_B_ binding site is considered more of a substrate-binding site due to this exchange, in contrast to the tightly bound Q_A_ which functions as a single electron recipient. scienceopen.com The binding of the inhibitor essentially locks the site in an inactive state, preventing the turnover required for sustained electron flow.

Quantum Chemical Approaches to Ligand-Receptor Dynamics

Understanding the precise nature of the interaction between this compound and the D1 protein can be enhanced through computational methods. Quantum chemical approaches allow for the detailed analysis of ligand-receptor dynamics at an electronic level. nih.gov These methods can calculate the interaction energies between the herbicide molecule and the amino acid residues of the binding pocket. nih.gov

By employing techniques like Density Functional Theory (DFT), researchers can model the binding event and identify the crucial non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the herbicide-protein complex. nih.gov This computational analysis can rationalize why certain herbicides have a higher affinity for the binding site than the native plastoquinone. Furthermore, quantum-chemical calculations can help predict how modifications to the herbicide's molecular structure might affect its binding affinity and efficacy, providing a rational basis for the design of new inhibitory compounds. nih.gov

Biochemical Pathway Modulation in Target Organisms

The molecular interaction at the PSII complex initiates a cascade of biochemical disruptions throughout the target plant. The primary effect is the cessation of photosynthetic energy production, which then leads to a series of secondary metabolic perturbations that ultimately result in cell death. umn.edu

Interruption of Electron Transport Chains

The fundamental mechanism of this compound is the interruption of the photosynthetic electron transport chain. umn.eduunl.edu In a functioning photosystem, light energy excites electrons in PSII, which are then passed to Q_A_ and subsequently to Q_B_. wikipedia.org this compound components, by occupying the Q_B_ binding site, prevent the transfer of electrons from Q_A_ to Q_B_. nih.govunl.edu

This blockage has two immediate consequences:

The synthesis of ATP and NADPH, the energy currency and reducing power required for carbon fixation, is compromised. unl.edu

The electron transport chain becomes highly reduced upstream of the block, as electrons can no longer be passed to subsequent carriers. pressbooks.pub

This interruption of electron flow is the primary herbicidal action, leading to a rapid starvation of the energy needed for the plant's metabolic processes. umn.edu

Table 2: Impact of this compound on Photosynthetic Electron Transport

| Component/Process | State in Uninhibited Photosynthesis | State After this compound Inhibition |

|---|---|---|

| Q_B_ Binding Site | Occupied by Plastoquinone (PQ) | Occupied by Herbicide |

| Electron Flow (Q_A_ to Q_B_) | Active | Blocked unl.edu |

| Plastoquinone Pool | Continuously reduced and reoxidized | Remains oxidized |

| ATP Synthesis | Active | Compromised unl.edu |

| NADPH Synthesis | Active | Compromised unl.edu |

This table summarizes the direct effects of this compound on the electron transport chain.

Downstream Cellular Metabolic Perturbations

The halt in electron transport triggers a series of damaging downstream effects. The light energy that continues to be absorbed by chlorophyll cannot be dissipated through the normal photochemical pathway. pressbooks.pub This excess energy leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. nih.gov

These ROS are extremely toxic and cause widespread cellular damage through oxidative stress. nih.gov Key cellular components are affected:

Lipid Peroxidation: ROS attack the lipids within cell membranes, including the thylakoid membranes themselves, leading to a loss of membrane integrity and function. pressbooks.pub

Protein Damage: Proteins are oxidized, leading to denaturation and loss of enzymatic activity.

Pigment Bleaching: Chlorophyll and other pigments are destroyed, resulting in the characteristic yellowing (chlorosis) and browning (necrosis) of leaf tissue. omexcanada.com

These destructive processes overwhelm the plant's natural antioxidant defense systems, leading to rapid cell death and the visible symptoms of herbicide injury. umn.eduomexcanada.com The plant's primary metabolic pathways, such as carbohydrate and amino acid metabolism, are also severely disrupted due to the lack of energy and the widespread oxidative damage. nih.gov

Characterization of Enzymatic Activities Affected by this compound-Derived Species

The primary mode of action of this compound, which is composed of the phenylcarbamate herbicides phenmedipham (B1680312) and desmedipham (B1670296), is the potent inhibition of photosynthesis. herts.ac.ukherts.ac.uk These active ingredients act as strong inhibitors of the Hill reaction within chloroplasts. nih.gov Specifically, they disrupt the photosynthetic process by binding to specific sites within the photosystem II (PSII) complex located in the thylakoid membranes. umn.eduucanr.edu

The target site is the D1 protein of the PSII reaction center. researchgate.net Phenmedipham and desmedipham competitively bind to the QB (secondary quinone acceptor) binding niche on this protein, thereby blocking the electron flow from the primary quinone acceptor, QA, to QB. nih.govcambridge.org This interruption of the photosynthetic electron transport chain effectively halts CO₂ fixation and the subsequent production of ATP and NADPH, which are essential for plant growth. ucanr.edunih.gov While the primary impact is on the enzymatic processes of PSII, phenmedipham has also been observed to inhibit electron transfer in mitochondria, though at higher concentrations. nih.gov The herbicidal effect is directly tied to this enzymatic inhibition, which sets off a cascade of secondary damaging events within the plant cell. ucanr.edu

Table 1: Primary Enzymatic Processes Affected by this compound Components

| Active Ingredient | Primary Target Site | Enzymatic Process Inhibited | Consequence |

|---|---|---|---|

| Phenmedipham | D1 protein of Photosystem II (PSII) | Photosynthetic Electron Transport (Hill Reaction) | Blockage of ATP and NADPH synthesis |

| Desmedipham | D1 protein of Photosystem II (PSII) | Photosynthetic Electron Transport (Hill Reaction) | Blockage of ATP and NADPH synthesis |

Physiological Responses at the Cellular and Sub-Cellular Levels

The chloroplast is the primary site of action for this compound, and its components induce significant functional and structural damage. Functionally, the inhibition of electron transport at the QB site of the D1 protein is the initial and most critical event. ucanr.eduresearchgate.net This blockage prevents the reoxidation of the primary electron acceptor QA, leading to a shutdown of linear electron flow and, consequently, the cessation of carbon dioxide fixation and ATP synthesis. nih.gov

While the primary target of this compound is PSII, its secondary effects cause widespread damage to cellular membranes. The blockage of the photosynthetic electron transport chain leads to the formation of highly reactive molecules, including triplet chlorophyll and singlet oxygen, which are types of reactive oxygen species (ROS). ucanr.educambridge.org These ROS initiate a chain reaction of lipid and protein destruction. ucanr.edu

A primary consequence of this oxidative stress is lipid peroxidation, a process that degrades lipids in the cell membranes, leading to a loss of membrane integrity. nih.govnih.gov The plasma membrane is particularly susceptible to this photodynamic damage. pressbooks.pub This destruction of the membrane results in leakage, allowing cells and their organelles to dry out and disintegrate rapidly. ucanr.edu The compromised integrity of cellular membranes, including the plasma membrane and tonoplast, inevitably disrupts the dynamics of embedded transport systems responsible for ion exchange, nutrient uptake, and waste removal, though the specific effects on individual transporter proteins are a consequence of this generalized membrane failure. researchgate.netnih.gov

The inhibition of PSII by this compound components has a profound impact on the plant cell's energy status and redox balance. Photosynthesis is the primary source of metabolic energy (ATP) and reducing power (NADPH) for the plant. cambridge.org By blocking the electron transport chain, this compound effectively cuts off this supply, leading to a rapid depletion of the energy required for cellular maintenance and growth. ucanr.edu

Simultaneously, the disruption of electron flow causes an over-reduction of the photosynthetic apparatus, which leads to the overproduction and accumulation of ROS. nih.govijeab.com This surge in ROS overwhelms the plant's antioxidant defense systems, creating a state of severe oxidative stress. researchgate.net The cellular environment shifts towards a more oxidized state, altering the balance of crucial redox couples such as NAD(P)H/NAD(P)⁺ and ascorbate/dehydroascorbate. This redox imbalance, coupled with the energy deficit, disrupts metabolic signaling and leads to widespread cellular damage and eventual cell death. ijeab.com

Table 2: Cascade of Cellular Events Following PSII Inhibition by this compound

| Stage | Event | Sub-Cellular Location | Physiological Consequence |

|---|---|---|---|

| Primary | Inhibition of electron transport at PSII D1 protein | Thylakoid Membrane | Cessation of ATP/NADPH production |

| Secondary | Formation of Reactive Oxygen Species (ROS) | Chloroplast | Initiation of oxidative damage |

| Tertiary | Lipid peroxidation and membrane degradation | All Cellular Membranes | Loss of membrane integrity, cellular leakage |

| Quaternary | Depletion of cellular energy and redox imbalance | Cytosol, Organelles | Metabolic collapse and cell death |

Molecular Basis of Differential Selectivity in Biological Systems

The selectivity of this compound, which allows it to control broadleaf weeds in crops like sugar beet (Beta vulgaris L.), is primarily based on the differential metabolic rates between tolerant and susceptible species. bioone.orgcambridge.org Sugar beet possesses an efficient endogenous system to rapidly detoxify the active ingredients, phenmedipham and desmedipham, whereas susceptible weed species metabolize these compounds much more slowly or not at all. cambridge.org

The key detoxification pathway in tolerant species like sugar beet involves enzymatic modification of the herbicide molecule into non-phytotoxic forms. cambridge.org For phenmedipham, this process is initiated by hydroxylation, followed by glycosylation (the addition of a sugar moiety). cambridge.org This transformation is a crucial step, as the resulting hydroxylated and glycosylated metabolites are significantly less inhibitory to photosynthesis compared to the parent phenmedipham molecule. cambridge.org This rapid conversion prevents the herbicide from accumulating at its target site in the chloroplasts, thus conferring tolerance. The enzymes responsible for these initial detoxification reactions, such as cytochrome P450 monooxygenases (for hydroxylation) and UDP-glucosyltransferases (for glycosylation), are key components of the plant's defense system against xenobiotics. nih.gov In susceptible species, the lack of or slow activity of these enzymatic systems allows the active herbicide to persist, leading to the inhibition of photosynthesis and eventual plant death. cambridge.org

Table 3: Comparison of Phenmedipham Metabolism in Tolerant and Susceptible Species

| Species | Tolerance Level | Rate of Metabolism | Primary Metabolic Pathway | Result |

|---|---|---|---|---|

| Sugar Beet (Beta vulgaris) | Tolerant | Rapid | Hydroxylation and Glycosylation | Detoxification and survival |

| Redroot Pigweed (Amaranthus retroflexus) | Susceptible to Desmedipham | Slow (for Desmedipham) | Minimal detoxification | Photosynthesis inhibited, plant death |

| Wild Mustard (Brassica kaber) | Susceptible | Very Slow / Negligible | Minimal detoxification | Photosynthesis severely inhibited, plant death |

Comparative Proteomic and Transcriptomic Responses to this compound Exposure

While extensive research has been conducted on the general herbicidal effects of this compound, detailed comparative proteomic and transcriptomic studies specifically investigating the responses to this herbicide mixture are not widely available in the public domain. However, the broader field of herbicide proteomics and transcriptomics provides insights into the types of cellular responses that might be expected following exposure to a PSII inhibitor like this compound.

Proteomic Responses:

Proteomic analyses of plants exposed to various herbicides have revealed significant alterations in protein expression profiles. nih.govresearchgate.netresearchgate.net These changes are often related to stress responses, detoxification pathways, and the target metabolic processes. For instance, studies on other herbicides have shown upregulation of proteins involved in antioxidant defense, such as superoxide dismutase and glutathione (B108866) S-transferases, which help mitigate oxidative stress. areeo.ac.ir Conversely, proteins associated with photosynthesis and carbon fixation, such as key components of the Calvin cycle, are often downregulated.

A hypothetical proteomic study on a susceptible weed species exposed to this compound might reveal the following changes:

| Protein Category | Expected Change in Expression | Rationale |

| Photosystem II Proteins | Downregulation | Direct inhibition by phenmedipham and desmedipham leads to damage and turnover of PSII components. |

| Antioxidant Enzymes | Upregulation | Increased production of reactive oxygen species due to blocked electron transport triggers a protective response. |

| Glutathione S-Transferases | Upregulation | These enzymes are involved in the detoxification of herbicides and their byproducts. |

| Heat Shock Proteins | Upregulation | General stress response to cellular damage and protein misfolding. |

| Carbon Fixation Enzymes | Downregulation | Inhibition of photosynthesis reduces the demand for enzymes involved in the Calvin cycle. |

Transcriptomic Responses:

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, offer a view of the gene expression changes that occur in response to herbicide exposure. frontiersin.orgnih.govsemanticscholar.org Exposure to a PSII-inhibiting herbicide would likely trigger a significant reprogramming of gene expression. Genes encoding proteins involved in photosynthesis would likely be downregulated, while genes associated with stress response, detoxification, and DNA repair would be upregulated.

A transcriptomic analysis of a this compound-treated plant could show:

| Gene Category | Expected Change in Expression | Rationale |

| Photosynthesis-related genes | Downregulation | Reduced photosynthetic activity leads to a feedback mechanism that suppresses the expression of these genes. |

| Genes for antioxidant enzymes | Upregulation | The cell increases the production of enzymes to combat oxidative stress. |

| Detoxification pathway genes | Upregulation | Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases are activated to metabolize the herbicide. |

| DNA repair genes | Upregulation | Oxidative stress can cause DNA damage, leading to the activation of repair mechanisms. |

| Genes for secondary metabolism | Upregulation | Plants may produce secondary metabolites as part of a general defense response. |

Genotypic Determinants of Constitutive Tolerant Mechanisms

The development of herbicide resistance in weeds is a significant challenge in agriculture. sbreb.org Tolerance to herbicides like this compound can arise from various genetic factors. These can be broadly categorized into target-site resistance and non-target-site resistance.

Target-Site Resistance:

This form of resistance results from genetic mutations in the gene that codes for the herbicide's target protein. In the case of this compound, the target is the D1 protein in Photosystem II. A mutation in the psbA gene, which encodes the D1 protein, can alter the binding site of phenmedipham and desmedipham, reducing their inhibitory effect. This allows the electron transport chain to function more normally, even in the presence of the herbicide.

Non-Target-Site Resistance:

This is a more complex form of resistance that involves mechanisms not directly related to the herbicide's target site. These mechanisms can include:

Enhanced Metabolism: Tolerant genotypes may possess an enhanced ability to metabolize the herbicide into non-toxic compounds. This is often due to the increased expression or activity of detoxification enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.

Reduced Herbicide Uptake or Translocation: Some resistant plants may have altered leaf cuticles that reduce the absorption of the herbicide, or they may be less efficient at translocating the herbicide to its site of action in the chloroplasts.

Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, where it cannot reach its target site.

Environmental Dynamics and Ecological Interactions of Betamix

Transport and Distribution Phenomena in Diverse Ecosystems

Aquatic Mobility and Sediment Partitioning

The aquatic mobility and sediment partitioning of the active ingredients in Betamix are influenced by factors such as hydrolysis, photolysis, and adsorption to suspended solids and sediment.

Phenmedipham (B1680312) is considered moderately to slightly mobile in the environment and degrades rapidly through hydrolysis, particularly under alkaline conditions. regulations.gov Hydrolysis half-lives of phenmedipham have been reported as 70 days at pH 5, 24 hours at pH 7, and 10 minutes at pH 9 at 22°C. nih.gov While photolysis in water is not expected to be a significant degradation pathway, phenmedipham is expected to adsorb to suspended solids and sediment. nih.govpublications.gc.ca Laboratory studies confirm that phenmedipham is stable under acidic conditions (pH 5) but undergoes rapid aqueous hydrolysis at pH values above 6. publications.gc.canih.gov Its major degradate, methyl-3-hydroxyphenyl-carbamate (MHPC), is more mobile than phenmedipham but has similar persistence. regulations.govpublications.gc.ca

Desmedipham (B1670296) can degrade in water through microbial degradation and chemical hydrolysis. nih.gov It is susceptible to alkaline hydrolysis. nih.gov Based on a Koc value of 2400, some partitioning from the water column to sediment and suspended material may occur for phenmedipham. nih.gov

Ethofumesate (B166128) is moderately soluble in water and is not considered volatile. herts.ac.uk It is moderately mobile in the environment, suggesting it may leach to groundwaters. herts.ac.uk Ethofumesate was found to be stable to hydrolysis and anaerobic soil metabolism, with dissipation in surface soil primarily occurring through photodegradation (half-life 28–31 hours in water). publications.gc.ca

Ecological Interactions and Systemic Impacts (Beyond Toxicity Assessment)

The ecological interactions and systemic impacts of this compound components extend beyond direct toxicity, influencing microbial communities, non-target plants, and ecosystem services in affected agroecosystems.

Influence on Soil Microbial Community Structure and Function

The persistence of herbicides like haloxyfop, which can be relevant for understanding the dynamics of other herbicides, has been shown to influence the diversity and structure of rhizosphere soil bacteria, with potential recovery over time. researchgate.net

Non-Target Plant Community Compositional Shifts

The herbicidal properties of this compound components are expected to adversely affect non-target broad-leaved plants if exposed. regulations.gov While risk quotients for terrestrial and aquatic plants may not always exceed levels of concern, the mode of action of these herbicides, inhibiting photosynthesis, poses a potential concern for susceptible plants. regulations.govregulations.gov Exposure to non-target plants can occur through runoff, drift, and leaching. regulations.gov Spray drift is a particular concern, as it may lead to adverse effects on non-target terrestrial and semi-aquatic plants, including endangered species. epa.govpublications.gc.ca Data gaps exist regarding the effects of typical end-use products on non-target plants via spray drift. epa.govpublications.gc.ca

Ethofumesate, a potential component of this compound, is a selective herbicide for grasses and broadleaved weed control. herts.ac.uknih.gov Concerns exist regarding the potential side effects of pesticide vapours on non-target organisms, including plants. wur.nl Studies have calculated No Observed Effect Concentrations (NOECs) for ethofumesate in the vapour phase, indicating potential adverse effects on non-target plant species at distances from sprayed fields. wur.nl Avoiding application in weather conditions that may cause spray drift is recommended to protect non-target plants. titanag.com.au

Ecosystem Service Dynamics in Affected Agroecosystems

Agroecosystems provide various ecosystem services, including provisioning services (food production), regulating services (e.g., soil fertility, water quality), supporting services (e.g., nutrient cycling, pollination), and cultural services. berkeley.edudicoagroecologie.frcirad.fr Agricultural practices, including the use of herbicides like this compound, can influence the provision of these services. cirad.frmdpi.com While mechanical-chemical practices are primarily linked to food supply, they can also have negative effects on ecosystem service provision, such as the degradation of soil fertility and pollination services. cirad.fr

The use of herbicides can impact biodiversity, which is crucial for many ecosystem services. berkeley.edumdpi.com For example, agricultural intensification has been associated with reduced plant species and functional diversity. mdpi.com Practices that balance agricultural productivity with social and ecological benefits are considered important for maintaining agroecosystem multifunctionality and the provision of a wide range of ecosystem services. mdpi.com The concept of ecosystem services is relevant in understanding the interactions within agroecosystems and the potential impacts of agricultural inputs like herbicides. dicoagroecologie.frcirad.fr

Data Table: Hydrolysis Half-lives of Phenmedipham

| pH Value | Half-life (at 22°C) | Source |

| 5 | 70 days | nih.gov |

| 7 | 24 hours | nih.gov |

| 9 | 10 minutes | nih.gov |

Data Table: Ethofumesate Effects on Soil Microbial Parameters (at 3 months incubation)

| Concentration (mg kg⁻¹ DW soil) | Overall Microbial Activity | Activity of Soil Enzymes | Respiratory Quotient (Pesticide-Induced Stress) | Denitrification Potential | Source |

| 5 | No significant change | No significant change | Not significantly affected | Not significantly affected | nih.gov |

| 50 | Not specified | Not specified | Not significantly affected | Lower values | nih.gov |

| 500 | Decreased | Negatively affected | Increased (stress) | Lower values | nih.gov |

Data Table: Predicted No Observed Effect Concentrations (NOECs) for Vapour-phase Herbicides on Non-target Plants

| Herbicide | Predicted NOEC (ng m⁻³) | Source |

| Ethofumesate | 75 | wur.nl |

| Fluorxypyr | 5 | wur.nl |

| Chlorpropham | 77000 | wur.nl |

| 2,4-D | 1-100 | wur.nl |

Phenomena of Adaptive Biological Responses to Betamix Exposure

Evolutionary Dynamics of Resistance Development in Target Organisms

The evolutionary trajectory of resistance development in target organisms exposed to Betamix is governed by fundamental population genetic principles. The presence of herbicide resistance alleles, even at low frequencies, within a weed population allows for the rapid selection and proliferation of resistant biotypes when the herbicide is applied repeatedly herts.ac.ukherts.ac.uk.

Population genetic studies are crucial for understanding the dynamics of herbicide resistance evolution. These studies involve monitoring the frequency of alleles conferring resistance within a population over generations. Repeated application of a herbicide like this compound increases the selection pressure favoring individuals carrying resistance alleles, leading to a directional shift in allele frequencies thegoodscentscompany.comnih.govmitoproteome.org.

For instance, if a resistance allele is initially present at a very low frequency, continuous exposure to this compound will result in the differential survival and reproduction of resistant individuals, causing the frequency of this allele to increase in subsequent generations. This process can be accelerated by factors such as the initial frequency of resistance alleles, the intensity of selection pressure, and the life cycle characteristics of the weed species. While specific population genetic studies detailing this compound resistance allele frequencies were not extensively found, the general principles observed in the evolution of resistance to other herbicides with similar modes of action are applicable.

Conceptual illustration of allele frequency change under selection:

| Generation | Frequency of Susceptible Allele (p) | Frequency of Resistance Allele (q) |

| 0 | 0.99 | 0.01 |

| 1 | 0.95 | 0.05 |

| 2 | 0.85 | 0.15 |

| ... | ... | ... |

| n | Low | High |

Note: This table is illustrative and the actual rate of change depends on selection intensity and other population genetic factors.

Quantitative Trait Loci (QTL) analysis is a powerful genetic tool used to identify genomic regions associated with complex traits, such as herbicide resistance, which may be controlled by multiple genes. By crossing resistant and susceptible individuals and analyzing the segregation of genetic markers and resistance phenotypes in the progeny, researchers can pinpoint chromosomal regions (QTLs) that contribute to the resistance trait.

Applying QTL analysis to this compound resistance could help identify the specific genes or genetic regions responsible for conferring resistance in weed species. This could involve identifying loci associated with altered target sites, enhanced metabolic detoxification enzymes, or sequestration mechanisms nih.govmitoproteome.org. While direct QTL studies specifically on this compound resistance were not identified in the search results, this approach has been successfully used to unravel the genetic basis of resistance to other herbicides and diseases in plants. Identifying these QTLs can provide valuable insights into the genetic architecture of this compound resistance and potentially aid in developing strategies to manage or overcome it.

Mechanisms of Resistance Elucidation

Resistance to this compound can arise through several distinct mechanisms within the target organism. These mechanisms can occur independently or in combination, leading to varying levels of resistance.

This compound inhibits photosynthesis by binding to the D1 protein within the Photosystem II complex, disrupting electron transport herts.ac.ukuni.luuni.lu. Resistance can develop through modifications to this target site that reduce the herbicide's binding affinity nih.govmitoproteome.org. Point mutations in the gene encoding the D1 protein (psbA) are a common mechanism of resistance to Photosystem II inhibitors.

A well-documented example in various weed species resistant to PSII inhibitors is a single amino acid substitution at position 264 of the D1 protein, typically from serine to glycine (B1666218) (Ser-264-Gly). This mutation alters the shape of the binding pocket, preventing or reducing the effective binding of the herbicide molecule while still allowing the essential function of Photosystem II to occur. Other mutations at different positions within the D1 protein have also been identified as conferring resistance to PSII inhibitors, sometimes resulting in differential resistance levels to different chemical classes within the PSII inhibitor group.

Common D1 Protein Mutations Conferring Resistance to Photosystem II Inhibitors:

| Amino Acid Change | Position | Herbicide Class Affected (Examples) |

| Ser to Gly | 264 | Triazines, Triazinones |

| Val to Ile | 219 | Phenylureas, Triazinones |

| Ala to Val | 251 | PSII inhibitors |

| Phe to Ile | 255 | PSII inhibitors |

| Ser to Thr | 264 | Phenylureas, Triazines |

| Asn to Thr | 266 | PSII inhibitors |

| Leu to Val | 218 | Triazinones |

Based on general research on Photosystem II inhibitor resistance.

Another significant mechanism of resistance involves the enhanced metabolic detoxification of the herbicide within the plant herts.ac.uknih.govmitoproteome.org. This occurs when the plant is able to break down the herbicide molecule into less toxic or inactive compounds before it can reach or effectively inhibit its target site nih.govmitoproteome.org. Enzymes such as Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases play key roles in these detoxification pathways.

Cytochrome P450 monooxygenases are a diverse group of enzymes involved in the oxidative metabolism of a wide range of xenobiotics, including herbicides. Increased expression or activity of specific P450 enzymes can lead to the rapid metabolism of this compound, thereby reducing its concentration at the site of action and conferring resistance. This enhanced metabolic capacity can be due to gene amplification, increased gene expression, or mutations in the enzyme structure that enhance catalytic activity. Enhanced detoxification is considered a major mechanism of non-target site resistance to various herbicides herts.ac.uknih.govmitoproteome.org.

Plants can also develop resistance by preventing the herbicide from reaching its target site through sequestration or compartmentalization nih.govmitoproteome.org. This involves the uptake of the herbicide but its subsequent isolation within specific cellular compartments or tissues, effectively removing it from the metabolic processes it is intended to disrupt.

For example, a plant might transport the herbicide into vacuoles, where it is stored away from the cytoplasm and organelles like chloroplasts (the site of Photosystem II). Alternatively, the herbicide might be bound to cellular components or conjugated with other molecules, rendering it immobile and non-toxic nih.govmitoproteome.org. While less studied for this compound specifically compared to target-site mutations and enhanced metabolism, sequestration and compartmentalization are recognized mechanisms of herbicide resistance in some weed species. This can result in a lower effective concentration of the herbicide at the target site, allowing the plant to survive exposure.

Genomic and Proteomic Underpinnings of Adaptive Responses

The evolution of herbicide resistance is often associated with changes in gene expression, protein profiles, and epigenetic modifications. High-throughput molecular technologies, such as genomics, transcriptomics, and proteomics, are valuable tools for unraveling these complex mechanisms nih.gov.

Differential Gene Expression Analysis in Resistant vs. Susceptible Biotypes

Differential gene expression analysis is a key approach to identify genes that are expressed at different levels in herbicide-resistant biotypes compared to susceptible ones. Changes in gene expression can lead to altered levels of proteins involved in herbicide detoxification, metabolism, or transport. For example, studies on herbicide resistance in various weed species have identified the involvement of gene groups encoding enzymes like cytochrome P450 monooxygenases (CYP450s), glutathione-S-transferases (GSTs), and UDP-glucuronosyltransferases (UDPGTs) in non-target-site resistance nih.govfrontiersin.org. These enzymes can metabolize herbicides into less toxic compounds.

Research has shown that enhanced expression of herbicide metabolism-related (HMR) genes, including certain CYP450s and GSTs, is observed in herbicide-resistant weed individuals au.dk. This overexpression can be a constitutive trait or induced upon herbicide exposure au.dk. While specific studies detailing differential gene expression in this compound-resistant weeds were not extensively found, the general principles of NTSR involving these gene families are highly relevant.

Proteomic Profiling of Stress Response Mechanisms

Proteomic profiling allows for the global analysis of protein abundance and modifications in response to herbicide exposure. This can reveal the specific protein networks and metabolic pathways involved in stress tolerance acs.org. Studies on herbicide-tolerant plants have shown the activation of stress response pathways to maintain basic physiological functions mdpi.com.

Proteomic analysis in plants exposed to herbicide stress has identified changes in the levels of proteins involved in various cellular processes, including photosynthesis, antioxidant systems, and photorespiration oup.com. For instance, exposure to herbicides can impair photosynthesis, leading to changes in the abundance of photosynthesis-related proteins oup.com. The induction of antioxidant enzymes is also a common response to the oxidative stress that can be caused by herbicides oup.com.

A study on glyphosate-resistant soybean under herbicide and drought stress showed that 21 proteins were significantly affected by herbicide application, with changes observed in proteins related to the ribosome pathway mdpi.comresearchgate.net. This suggests that protein biosynthesis and associated processes can be impacted during herbicide stress and adaptation mdpi.comresearchgate.net.

Epigenetic Modifications (e.g., DNA Methylation Patterns) in Response to Selective Pressure

Epigenetic modifications, such as DNA methylation, histone modifications, and non-coding RNAs, can alter gene expression without changing the underlying DNA sequence nih.govnih.gov. These modifications are increasingly recognized for their potential role in adaptive responses to environmental stresses, including herbicide exposure nih.govnih.govresearchgate.netusda.gov.

Herbicide stress can induce epigenetic changes that may contribute to herbicide resistance nih.govnih.govresearchgate.netusda.govmdpi.com. Studies using techniques like sodium bisulfite sequencing have revealed differential DNA methylation patterns between herbicide-resistant and susceptible weed populations mdpi.com. These differential methylation patterns, particularly in CpG dinucleotides, can influence the expression of genes involved in resistance mechanisms mdpi.com.

Research on Arabidopsis thaliana exposed to glyphosate (B1671968) demonstrated herbicide-induced alterations in DNA methylation patterns, resulting in differentially methylated regions (DMRs) across the genome researchgate.net. These methylation changes were found to be dose-sensitive and, at least partially, stress-specific researchgate.net. This suggests that epigenetic modifications can play a role in shaping a plant's response to herbicide stress and potentially contribute to the rapid evolution of resistance researchgate.netusda.gov.

The involvement of epigenetic mechanisms in herbicide resistance is an active area of research, with studies exploring how these modifications affect gene expression patterns under recurrent herbicide selection pressure nih.gov. A better understanding of these epigenetic changes can provide novel perspectives on the evolution of herbicide resistance in weeds nih.gov.

Interactions of Betamix with Other Chemical Entities in Research Systems

Synergistic and Antagonistic Relationships in Multicomponent Formulations

Multicomponent formulations and tank mixes involving Betamix are common practices in weed management to broaden the spectrum of controlled weeds and enhance efficacy. Research has documented both synergistic and antagonistic relationships when this compound is combined with other herbicides.

Tank mixes of this compound with other herbicides such as UpBeet (triflusulfuron) and Stinger (clopyralid) have been investigated for improved weed control in sugar beets. sbreb.orgnodak.educdms.net For instance, tank mixes of this compound with UpBeet or Stinger have shown control similar to glyphosate (B1671968) on certain weed species like Kochia, Lambsquarters, and Redroot Pigweed. srcoop.com Improved control of Smartweed and Wild Buckwheat has also been noted with specific tank mixes. bartlett.ca

However, antagonistic effects have also been observed. UpBeet, when tank-mixed with postemergence grass herbicides such as Assure II, Fusilade DX, Poast, or Select, can antagonize grass control, similar to the antagonism caused by this compound. nodak.edundsu.edu This suggests that the combination of this compound or UpBeet with certain grass-specific herbicides can lead to reduced efficacy on grass weeds.

Research findings on weed control percentages in multicomponent formulations provide valuable data for understanding these interactions. For example, studies have evaluated this compound mixtures with ethofumesate (B166128) and UpBeet for the control of Palmer amaranth (B1665344) at different growth stages. sbreb.org

| Mixture Component 1 | Mixture Component 2 | Mixture Component 3 | Weed Species | Weed Height | Control (%) | Citation |

| This compound (3 pt/A) | Ethofumesate (12 fl oz/A) | UpBeet (1 oz/A) | Palmer amaranth | 2-inches | Best Control* | sbreb.org |

| This compound (3 pt/A) | Ethofumesate (12 fl oz/A) | UpBeet (1 oz/A) | Palmer amaranth | 4-inches | Decreased | sbreb.org |

| This compound (3 pt/A) | Ethofumesate (12 fl oz/A) | UpBeet (1 oz/A) | Palmer amaranth | 8-inches | Decreased | sbreb.org |

*Control was best at 2-inches but not consistent across experiments and decreased significantly at greater heights. sbreb.org

Mechanistic Basis of Enhanced or Reduced Biological Activity

The biological activity of this compound's active ingredients, phenmedipham (B1680312) and desmedipham (B1670296), stems from their mode of action as photosystem II inhibitors, disrupting photosynthesis in susceptible plants. ravensdown.co.nz The selectivity of this compound in crops like sugar beet is partially attributed to the crop's ability to rapidly metabolize the herbicide, thereby deactivating its toxic effects. umn.edu

In multicomponent mixtures, the mechanistic basis for synergistic or antagonistic effects can be complex. Synergy may occur if the combined herbicides target different sites of action, leading to a more complete or rapid suppression of weed growth, or if one component enhances the uptake, translocation, or activity of the other. Antagonism, as observed with certain grass herbicides, might result from interference in uptake or translocation, or from competing metabolic pathways within the plant that reduce the effectiveness of one or both herbicides. While the antagonism between this compound/UpBeet and grass herbicides is noted, the specific molecular mechanisms underlying this interaction are not explicitly detailed in the provided research snippets. nodak.edundsu.edu

Investigations of Co-Formulant Interactions at the Molecular Level

This compound is formulated as an emulsifiable concentrate, containing active ingredients along with various inert ingredients. bartlett.cagov.on.caagrireseau.net These inert ingredients play a crucial role in the performance of the herbicide formulation. They are used to create stable formulations and aid in application, herbicide retention, deposition, and absorption by the target weeds. nodak.edundsu.edu The formulation contains sufficient wetting agents to ensure optimal coverage. bartlett.caagrireseau.net While the importance of these co-formulants is recognized for their influence on the physical properties and efficacy of the spray mixture, detailed research findings specifically investigating the interactions of this compound co-formulants at the molecular level were limited in the reviewed literature. Some research touches on the influence of formulations on herbicide performance, such as oil-based formulations of this compound assbt.org, but in-depth molecular-level studies of co-formulant interactions were not prominently featured in the search results.

Impact on Biogeochemical Cycling and Nutrient Dynamics

Nitrogen and Phosphorus Cycling in Agroecosystems

Based on the available research snippets, there is no specific information detailing the direct impact of this compound on nitrogen and phosphorus cycling in agroecosystems. Research in this area often focuses on the effects of fertilizers, organic matter amendments, or tillage practices on nutrient transformations and availability.

Advanced Research Methodologies and Analytical Approaches for Betamix Studies

Spectroscopic and Chromatographic Techniques for Mechanistic Interrogation

Spectroscopic and chromatographic techniques are fundamental in the study of chemical compounds, providing insights into their composition, structure, and interactions. When applied to Betamix and its components, these methods enable detailed mechanistic interrogation, from identifying metabolites to understanding molecular structures.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and profiling of metabolites of chemical compounds in complex matrices criver.comwaters.comthermofisher.comijpras.comnih.gov. This technique provides accurate mass measurements, which are essential for determining the elemental composition of unknown molecules, including the transformation products of desmedipham (B1670296) and phenmedipham (B1680312) waters.comthermofisher.comijpras.comnih.gov. The high resolving power of modern HRMS instruments allows for the differentiation of compounds with very similar masses (isobars) and the analysis of complex samples containing numerous endogenous and exogenous substances waters.comthermofisher.comnih.gov.

Metabolite profiling using HRMS involves separating components in a sample chromatographically before they enter the mass spectrometer. This separation is typically achieved using liquid chromatography (LC) criver.comwaters.comthermofisher.comnih.govresearchgate.net. The mass spectrometer then detects and measures the mass-to-charge ratio (m/z) of the ionized molecules and their fragments. High mass accuracy and the analysis of isotopic patterns provided by HRMS significantly increase the confidence in assigning elemental compositions to detected ions waters.comthermofisher.comnih.gov. This is particularly valuable for identifying and characterizing the various degradation products that can form from desmedipham and phenmedipham in biological and environmental systems researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic compounds msu.eduazolifesciences.comsavemyexams.compreprints.orgpcc.eu. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule msu.eduazolifesciences.compcc.eu. For the study of this compound components, NMR spectroscopy, including techniques such as ¹H NMR and ¹³C NMR, is invaluable for confirming the structures of parent compounds (desmedipham and phenmedipham) and elucidating the structures of their metabolites and degradation products researchgate.net.

NMR spectroscopy relies on the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field and exposed to radiofrequency pulses, these nuclei absorb and re-emit energy at specific frequencies depending on their chemical environment msu.eduazolifesciences.compcc.eu. The resulting spectrum provides a unique fingerprint of the molecule. By analyzing the chemical shifts, splitting patterns, and signal intensities in NMR spectra, researchers can deduce the arrangement of atoms and functional groups within a molecule msu.eduazolifesciences.comsavemyexams.compcc.eu. While NMR typically requires larger sample quantities compared to mass spectrometry, it is a non-destructive technique and provides unparalleled atomic-level structural information msu.edupreprints.org. Solid-state NMR can also be applied to study compounds in their solid form, which is useful for analyzing formulations or environmental residues preprints.org.

Advanced Imaging Techniques for Cellular Localization

Advanced imaging techniques are employed to visualize the distribution and localization of chemical compounds within cells and tissues. These techniques provide spatial and temporal information about where a compound accumulates and how it moves within biological systems scitechnol.comnih.govhalolabs.comnumberanalytics.comazolifesciences.com. While the search results did not yield specific studies on the cellular localization of this compound components using these advanced methods, the general principles and techniques are applicable to understanding the cellular fate of chemical compounds.

Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy (e.g., STED, PALM, STORM) can be used to visualize fluorescently labeled molecules within cells with high spatial resolution scitechnol.comnih.govhalolabs.comnumberanalytics.comazolifesciences.com. By attaching fluorescent tags to a compound of interest, researchers can track its uptake, distribution to different organelles, and interactions with cellular components scitechnol.comhalolabs.com. Electron microscopy techniques (TEM, SEM) offer even higher resolution, providing detailed ultrastructural information and potentially allowing for the localization of compounds at the nanoscale, often in conjunction with specific labeling strategies scitechnol.com. These imaging approaches are crucial for understanding the cellular mechanisms of action or toxicity of chemical compounds.

Environmental Fate Assessment Methodologies

Assessing the environmental fate of chemical compounds like the components of this compound is critical for understanding their potential persistence, mobility, and impact on ecosystems. These studies investigate how compounds are distributed, transformed, and degraded in various environmental compartments such as soil, water, and air battelle.orgeurofins.com.

Radiolabeled and Non-Radiolabeled Tracers in Controlled Ecosystems

The use of isotopic tracers, both radiolabeled and non-radiolabeled, is a key methodology in environmental fate studies battelle.orgeurofins.comiaea.orgacs.org. For organic compounds like desmedipham and phenmedipham, carbon-14 (B1195169) (¹⁴C) is commonly used as a radiolabel to track the movement and transformation of the parent compound and its degradation products in controlled ecosystems eurofins.comiaea.org. Radiolabeled compounds allow for accurate mass balance determination and provide high sensitivity and specificity in detecting the compound and its metabolites even at low concentrations battelle.orgiaea.orgacs.org.

Studies using radiolabeled tracers involve introducing the labeled compound into a controlled system simulating an environmental compartment, such as soil microcosms or aquatic systems battelle.orgeurofins.com. The distribution of radioactivity is then monitored over time in different phases (e.g., soil, water, air, biomass) and in potential transformation products battelle.orgeurofins.comiaea.org. This approach helps to identify the primary routes of dissipation and the sequence of degradation products battelle.orgiaea.org. Non-radiolabeled tracers, coupled with highly sensitive analytical techniques like LC-MS, can also be used, particularly when radiolabeled options are not feasible or when studying compounds at higher concentrations battelle.orgeurofins.com.

Controlled Environment Chamber Studies for Degradation Kinetics

Controlled environment chambers are specialized facilities designed to simulate specific environmental conditions, allowing for the precise study of chemical degradation kinetics tovatech.comdarwinchambers.comucr.edursc.orgtandfonline.com. These chambers enable researchers to control parameters such as temperature, humidity, light intensity and spectrum, and atmospheric composition tovatech.comdarwinchambers.comrsc.org. By exposing this compound components or their formulations to controlled conditions within these chambers, their degradation rates and pathways under various simulated environmental scenarios can be determined ucr.edutandfonline.com.

Studies in controlled environment chambers can investigate various degradation processes, including hydrolysis, photolysis, and aerobic/anaerobic metabolism nih.goveurofins.comnih.gov. For example, the hydrolysis of phenmedipham has been studied at different pH values, showing varying rates of degradation nih.gov. Photolysis, degradation induced by light, can also be assessed by controlling light exposure in these chambers eurofins.comnih.gov. By sampling at different time points and analyzing the samples using techniques like LC-MS or GC-MS, the disappearance of the parent compound and the formation and dissipation of degradation products can be quantified, providing crucial data on degradation kinetics and persistence researchgate.net.

Data from such studies can be used to estimate environmental half-lives under different conditions. For instance, studies on phenmedipham and ethofumesate (B166128) have provided insights into their stability and degradation rates under various conditions. nih.govnih.gov.

| Compound | Degradation Process | Condition | Half-life (approximate) | Source |

| Phenmedipham | Hydrolysis | pH 5, 22°C | 70 days | nih.gov |

| Phenmedipham | Hydrolysis | pH 7, 22°C | 24 hours | nih.gov |

| Phenmedipham | Hydrolysis | pH 9, 22°C | 10 minutes | nih.gov |

| Ethofumesate | Photolysis (aqueous) | Sunlight | 28-31 hours | nih.gov |

| Desmedipham | Aerobic Soil Metabolism | Field/Lab conditions | ~7 days | epa.gov |

These controlled studies are vital for predicting the environmental behavior of this compound components under real-world conditions and informing environmental risk assessments.

Soil Column and Lysimeter Experiments for Leaching Potential

Evaluating the potential for chemical compounds, including herbicides like this compound, to move through soil is critical for assessing their environmental impact, particularly concerning groundwater contamination. Soil column and lysimeter experiments are standard methodologies employed for this purpose.

Soil column studies involve packing soil into columns and applying the compound to the surface, followed by controlled irrigation to simulate rainfall or irrigation events. The leachate is collected and analyzed to determine the concentration and amount of the compound that leaches through the soil profile. Factors such as soil texture, organic matter content, and the compound's properties like water solubility significantly influence leaching potential usda.gov, unl.edu.

Lysimeter experiments are larger-scale, often field-based, studies that use intact soil cores or constructed soil profiles to mimic natural soil conditions more closely. These experiments provide a more realistic assessment of leaching potential under environmental conditions, accounting for factors like natural rainfall, temperature fluctuations, and plant uptake dfo-mpo.gc.ca.

Research indicates that the water solubility of a herbicide is a key factor in its leaching potential usda.gov, unl.edu. Herbicides are often categorized based on their water solubility to provide an indication of their mobility in soil. This compound has been classified within a water solubility range of 3 to 30 ppm usda.gov, unl.edu. Herbicides in this range are generally considered to have lower leaching potential compared to those with higher water solubility usda.gov, unl.edu.

Studies related to the components of this compound, such as desmedipham, have highlighted the importance of obtaining comprehensive soils information to enhance the understanding derived from column leaching studies epa.gov. While specific detailed findings of soil column or lysimeter experiments solely focused on this compound were not extensively detailed in the provided search results, these methodologies are fundamental in assessing the environmental fate of its active components. The use of lysimeter studies for evaluating the leaching potential of other herbicides, as seen with triclopyr, underscores their relevance in this field dfo-mpo.gc.ca.

The classification of this compound based on its water solubility provides an initial indication of its potential mobility in soil:

| Herbicide Water Solubility (ppm) | Leaching Potential Indication | Examples |

| > 3000 | High | Accent, Acquire, Arsenal, Banvel, Basis, Callisto, Clarity, Cyclone, Distinct, Glean, Gramoxone Extra, Gramaxone Max, Hoelon, Liberty, Matrix, Option, Peak, Plateau, Poast, Poast Plus, Python, Raptor, Rodeo, Roundup, Roundup Ultra, Roundup Ultra Max, Roundup Weather Max, Touchdown, Starane, Sterling, Ultima 160, Velpar. usda.gov, unl.edu |

| 300 to 3000 | Ally, Amber, Authority, Basagran, Buctril, Classic, Command, Connect, Dual, Dual II Magnum, Eradicane, Frontier, Harmony GT, Hyvar, Maverick, MCPA, Outlook, Permit, Pursuit, Ramrod, Reward, Select, Sencor, Stinger, 2,4-D amine, 2,4-D ester, Tordon. usda.gov, unl.edu | |

| 30 to 300 | Aatrex, Atrazine, Axiom, Beacon, Blazer, Buctril, Connect, Define, Evik, FirstRate, Flexstar, Harness, Karmex, Lasso, Nortron, Nortron SC, Paramount, Partner, Reflex, Ro-Neet, Scepter, Surpass, Sutan+, Topnotch, Upbeet. usda.gov, unl.edu | |

| 3 to 30 | Lower | Affinity, Achieve, Aim, Balance Pro, this compound, Casoran, Kerb, Princep, Spartan, Tupersan, Zorial. usda.gov, unl.edu |

| < 3 | Low | Acclaim Extra, Assure, Balan, Cobra, Curbit, Dimension, Fusilade DX, Gallery, Goal, Pendimax, Phoenix, Prowl, Resource, Sonalan, Surflan, Tough, Treflan. usda.gov, unl.edu |

Computational Modeling and Simulation in Predictive Studies

Computational modeling and simulation play an increasingly vital role in predicting the behavior and interactions of chemical compounds. These approaches can complement experimental studies by providing insights into molecular-level processes and large-scale environmental distribution.

Environmental Fate Models for Predictive Distribution and Persistence

Environmental fate models are computational tools used to predict how a chemical compound will be distributed, transformed, and persist in various environmental compartments such as soil, water, and air maine.gov, hc-sc.gc.ca. These models integrate information on the compound's physical and chemical properties (e.g., water solubility, vapor pressure, degradation rates) with environmental data (e.g., climate, soil type, hydrology) to simulate its behavior over time.

Predictive environmental fate models can help assess the potential for a compound to leach to groundwater, run off into surface waters, volatilize into the atmosphere, or accumulate in soil or organisms maine.gov, hc-sc.gc.ca. This information is crucial for conducting environmental risk assessments and informing regulatory decisions.

The concept of environmental fate and transfer modeling is relevant to understanding the behavior of herbicides, including the components of this compound maine.gov, hc-sc.gc.ca. Such models can utilize data from experimental studies, such as degradation rates and adsorption coefficients, to predict environmental concentrations and persistence maine.gov. Although the search results discussed environmental fate evaluations and the use of modeling for other herbicides, specific details or findings from environmental fate models applied directly to this compound were not found.

Future Research Directions and Translational Implications

Exploration of Novel Molecular Targets for Enhanced Specificity

Research into novel molecular targets aims to develop herbicides with greater specificity towards target weeds, minimizing impact on non-target plants and organisms. This involves a deeper understanding of the biochemical pathways unique to problematic weed species. Future directions include identifying and characterizing novel proteins or enzymes essential for weed survival or reproduction that are not present or significantly different in crops and beneficial organisms. Techniques such as high-throughput screening and structure-based drug design are being employed to discover compounds that can selectively inhibit these targets. news-medical.net For example, research is exploring inhibitors that bind to specific protein domains crucial for cancer cell growth, a concept transferable to designing highly selective herbicides by targeting unique weed proteins. news-medical.net The goal is to reduce the reliance on broad-spectrum herbicides and mitigate off-target effects.

Development of Advanced Methodologies for Environmental Monitoring

Advanced methodologies for environmental monitoring are crucial for assessing the fate, transport, and impact of agricultural chemicals, including herbicide residues. Future research in this area focuses on developing more sensitive, rapid, and cost-effective techniques for detecting compounds like Phenmedipham (B1680312) and Desmedipham (B1670296) and their transformation products in various environmental matrices such as soil, water, and air. nih.govibm.com This includes the development of passive sampling techniques, biosensors, and hyphenated analytical methods (e.g., LC-MS/MS, GC-MS/MS) with lower detection limits and improved selectivity. nih.gov Additionally, research is exploring the use of remote sensing and artificial intelligence (AI) for large-scale environmental surveillance and predicting the movement and persistence of chemicals in the environment. researchgate.net For instance, AI is being used in environmental monitoring and conservation for habitat assessment and pollution detection. ibm.comresearchgate.net

Cross-Disciplinary Approaches in Environmental Chemical Biology

Addressing the challenges posed by agricultural chemicals requires cross-disciplinary approaches that integrate knowledge and methods from various scientific fields, including chemistry, biology, ecology, toxicology, environmental science, and agricultural engineering. siani.se Future research will increasingly involve collaborations between scientists from different disciplines to gain a holistic understanding of the behavior and impact of chemicals in the environment and biological systems. siani.se This includes combining chemical analysis with ecological field studies, integrating toxicological data with molecular biology techniques, and using computational modeling to predict environmental fate and biological effects. siani.se Such integrated approaches are essential for developing innovative solutions for sustainable agricultural practices and informed regulatory decision-making. siani.se The complexity of legal disputes involving fraud allegations also highlights the necessity of a multi-disciplinary approach. essexcourt.com

Q & A

Q. What are the primary applications of Betamix in statistical modeling, and how does it address constrained variables in health economics?

this compound is widely used in mapping studies to predict health-related quality-of-life (HRQoL) utility scores (e.g., EQ-5D, ReQoL-UI) from clinical measures like PHQ-9 and GAD-7. It is particularly suited for bounded or truncated outcomes (e.g., utility scores constrained between 0 and 1) due to its ability to model probability masses at distributional boundaries. For example, this compound can specify truncation points (e.g., 0.943 for utility scales) and account for ceiling effects, which traditional models like OLS or Tobit cannot .

Q. When should researchers choose this compound over other regression models for skewed health utility data?

this compound is preferred over linear models (e.g., OLS) or Tobit when analyzing data with bounded ranges, multimodality, or ceiling effects. Its beta mixture framework allows flexible modeling of skewed distributions common in utility data, ensuring accurate predictions at extreme values. For instance, this compound outperformed ALDVMMs in handling upper-truncated USVS utility scores in mental health trials .

Advanced Research Questions

Q. How does this compound compare to ALDVMMs in computational efficiency and flexibility for bounded outcomes?

While ALDVMMs are faster to fit, this compound offers greater flexibility by incorporating probability masses at bounds and accommodating complex distributional shapes. For example, this compound resolved truncation issues in USVS utility scores that ALDVMMs could not, despite requiring longer computational times. Researchers should prioritize this compound when precision at distributional extremes is critical .

Q. What methodological steps ensure optimal parameter configuration for this compound in R/Stata implementations?

- Use the

nstartparameter to run the EM algorithm multiple times (e.g., 10 iterations) with random initializations to avoid local optima. - Specify

extra_components(e.g., uniform distributions) to capture residual variance in constrained variables. - Validate models using criteria like AIC, BIC, and RMSE, as demonstrated in Stata studies mapping PHQ-9 to EQ-5D .

Q. How can researchers evaluate the goodness-of-fit for this compound models in utility mapping studies?

Key metrics include:

- Absolute Error (AE) and Root Mean Squared Error (RMSE) for prediction accuracy.

- Log-Likelihood (LL) , AIC , and BIC for model parsimony.

- Graphical methods (e.g., density plots) to compare observed vs. predicted distributions. For example, this compound showed superior density alignment at lower "acceptable difference" thresholds in Bayesian non-inferiority analyses .

Q. What strategies address data sparsity or multicollinearity when implementing this compound in mixed-methods designs?

- Combine this compound with principal component analysis (PCA) to reduce dimensionality in predictors (e.g., FACT-L scores).

- Use cross-validation to assess model stability in small samples.

- Integrate qualitative insights (e.g., patient-reported outcomes) to contextualize this compound results, aligning with mixed-methods frameworks .

Methodological Considerations

Q. How should researchers handle bounded outcome variables (e.g., [0,1]) in this compound?

- Explicitly define truncation points using parameters like

delta(e.g.,delta = 0.01for near-zero values). - Assign probability masses to boundary values (e.g., 1 for ceiling effects) to improve fit.

- Validate models using sensitivity analyses, as seen in studies mapping PHQ-9 to ReQoL-UI .

Q. What are the limitations of this compound in longitudinal health economic evaluations?

- This compound may struggle with time-dependent correlations in repeated-measures data.

- Solutions include incorporating random effects or using panel-data extensions of beta regression .

Implementation Examples

Q. Table 1: this compound Parameter Settings in Recent Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.